Ethyl 2-(2-bromophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

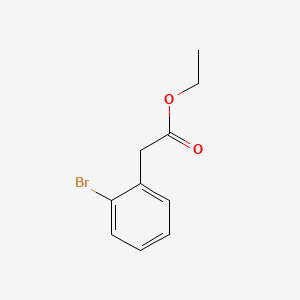

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXAVZPEZUJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381621 | |

| Record name | Ethyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2178-24-7 | |

| Record name | Ethyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(2-bromophenyl)acetate (CAS No. 2178-24-7), a key chemical intermediate. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, its anticipated reactivity, and essential safety information.

Core Properties and Data

This compound is an aromatic ester characterized by a bromo-substituted phenyl ring attached to an ethyl acetate moiety at the ortho position. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-bromophenylacetyl group in the development of more complex molecules, including pharmaceutical agents. Its physical state can be a colorless to yellow liquid or a low-melting solid.[1]

Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2178-24-7 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.1 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Colorless or White to Yellow Solid or Liquid | [1] |

| Melting Point | 35°C to 38°C | [2] |

| Boiling Point | 280.9°C at 760 mmHg | [3][4] |

| Note: A boiling point of 89.0°C is also reported, likely at reduced pressure. | ||

| Density | 1.389 g/cm³ | [3] |

| Flash Point | 110°C - 123.7°C | [3][4] |

| Solubility | Data not available; expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with low solubility in water. | |

| Refractive Index | Data not available. |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 2-(2-bromophenyl)acetic acid. A detailed protocol using thionyl chloride as a catalyst is provided below.

Experimental Protocol: Esterification of 2-(2-bromophenyl)acetic acid

This protocol describes the conversion of the parent carboxylic acid to its corresponding ethyl ester.

Materials:

-

2-(2-bromophenyl)acetic acid

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

Basic alumina

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid (e.g., 3.0 g, 13.8 mmol) in absolute ethanol (10 mL).[5]

-

Cooling: Cool the solution to 0°C using an ice bath.[5]

-

Reagent Addition: While stirring, slowly add thionyl chloride (e.g., 1.6 mL, 22 mmol) dropwise to the cooled solution.[5]

-

Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 50°C. Maintain this temperature and allow the reaction to proceed overnight with continuous stirring.[5]

-

Workup & Solvent Removal: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.[5]

-

Purification: Dissolve the resulting residue in ethyl acetate. Pass the solution through a short column of basic alumina (approx. 6 g) to remove acidic impurities.[5]

-

Final Product: Collect the filtrate and evaporate the ethyl acetate under reduced pressure to yield the final product, this compound. An expected yield is approximately 89% (e.g., 3.5 g).[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely available in public databases, the following provides predicted NMR data based on its chemical structure and standard chemical shift principles.

-

¹H NMR (Predicted):

-

~ 7.6 ppm (d, 1H): Aromatic proton ortho to the bromine atom.

-

~ 7.1-7.4 ppm (m, 3H): Remaining three aromatic protons.

-

~ 4.1 ppm (q, 2H): Methylene protons (-O-CH₂-) of the ethyl group.

-

~ 3.8 ppm (s, 2H): Methylene protons (-CH₂-Ar) of the acetate group.

-

~ 1.2 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

-

-

¹³C NMR (Predicted):

-

~ 170 ppm: Carbonyl carbon of the ester (C=O).

-

~ 134 ppm: Aromatic carbon attached to the acetate group (C-CH₂).

-

~ 133 ppm: Aromatic carbon attached to bromine (C-Br).

-

~ 127-132 ppm: Remaining four aromatic carbons (CH).

-

~ 61 ppm: Methylene carbon of the ethyl group (-O-CH₂-).

-

~ 40 ppm: Methylene carbon of the acetate group (-CH₂-Ar).

-

~ 14 ppm: Methyl carbon of the ethyl group (-CH₃).

-

-

Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem and SpectraBase.[6][7] Key absorptions are expected around:

-

~ 1735 cm⁻¹: Strong C=O stretch of the ester.

-

~ 3000-2850 cm⁻¹: C-H stretches of the alkyl groups.

-

~ 1600, 1470 cm⁻¹: C=C stretches of the aromatic ring.

-

~ 1200 cm⁻¹: C-O stretch of the ester.

-

Reactivity and Applications

This compound is a bifunctional molecule with several reactive sites, making it a versatile intermediate.

-

Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the parent 2-(2-bromophenyl)acetic acid. It can also be converted to amides via aminolysis or undergo transesterification.

-

Methylene Group: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be deprotonated with a suitable base to form an enolate, allowing for alkylation or condensation reactions.

-

Aryl Bromide: The bromine atom on the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the elaboration of the aromatic core, making it highly valuable in medicinal chemistry for building diverse molecular scaffolds.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][6][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Ethyl 2-bromophenylacetate, 98% | Fisher Scientific [fishersci.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl (2-bromophenyl)acetate | 2178-24-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-bromophenyl)acetate from 2-bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(2-bromophenyl)acetate from 2-bromophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic methodologies, presenting quantitative data, experimental protocols, and a visual representation of the reaction workflow.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, making it a versatile precursor for the synthesis of complex molecular architectures. The ester functionality provides a handle for further chemical transformations. This guide focuses on two common and effective methods for its preparation from 2-bromophenylacetic acid: activation with thionyl chloride followed by esterification, and the classic Fischer esterification.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are detailed below. The choice of method may depend on factors such as available reagents, desired reaction time, and sensitivity of other functional groups in more complex substrates.

Method 1: Esterification via Acyl Chloride Formation with Thionyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with ethanol to form the ethyl ester. This approach is often high-yielding and proceeds under relatively mild conditions.

Method 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For this synthesis, 2-bromophenylacetic acid is reacted with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is reversible, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester.[1]

Data Presentation

The following table summarizes the quantitative data for the two synthetic methods, allowing for easy comparison.

| Parameter | Method 1: Thionyl Chloride | Method 2: Fischer Esterification (Adapted from Methyl Ester Synthesis) |

| Starting Material | 2-Bromophenylacetic acid | 2-Bromophenylacetic acid |

| Reagents | Thionyl chloride, Ethanol | Ethanol, Sulfuric acid (catalytic) |

| Solvent | Ethanol | Ethanol |

| Reaction Temperature | 0°C to 50°C | Reflux |

| Reaction Time | Overnight[2] | ~30 minutes[3] |

| Yield | 89%[2] | Up to 99% (for methyl ester)[3] |

| Purification | Filtration through basic alumina[2] | Extraction and solvent evaporation[3] |

Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride [2]

-

Dissolve 3 g (13.8 mmol) of 2-bromophenylacetic acid in 10 mL of ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

While stirring, slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise to the solution.

-

After the addition is complete, gradually heat the reaction mixture to 50°C.

-

Maintain the reaction at 50°C overnight.

-

Upon completion, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and filter it through a 6 g column of basic alumina.

-

Evaporate the filtrate under reduced pressure to obtain this compound.

Method 2: Synthesis of this compound via Fischer Esterification (Adapted from a protocol for the corresponding methyl ester[3])

-

Dissolve 5.0 g (23.1 mmol) of 2-bromophenylacetic acid in 50 mL of ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess ethanol.

-

Add 30 mL of water to the residue.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound.

Visualizations

Reaction Signaling Pathway: Fischer Esterification

The Fischer esterification proceeds through a series of equilibrium steps involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.[1][4]

Caption: Mechanism of Fischer Esterification.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

References

Molecular weight and formula of Ethyl 2-(2-bromophenyl)acetate

This guide provides a comprehensive overview of Ethyl 2-(2-bromophenyl)acetate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. This document outlines the compound's chemical properties, a detailed synthesis protocol, and its primary applications.

Physicochemical Properties

This compound is a substituted benzene derivative with the chemical formula C₁₀H₁₁BrO₂.[1][2] Its molecular structure consists of a phenyl ring substituted with a bromine atom at the ortho position, and an ethyl acetate group.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol [1][3] |

| CAS Number | 2178-24-7[1][2][3][4] |

| Appearance | White powder[2] |

| Purity | ≥98%[4] |

| SMILES | CCOC(=O)CC1=CC=CC=C1Br[1] |

| InChI Key | MZQXAVZPEZUJIJ-UHFFFAOYSA-N[4] |

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2-bromophenylacetic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

A general method for the synthesis involves dissolving 3 grams (13.8 mmol) of o-bromophenylacetic acid in 10 mL of ethanol.[1] The solution is then cooled to 0°C.[1] While stirring, 1.6 mL (22 mmol) of thionyl chloride is added dropwise.[1] After the addition is complete, the reaction mixture is gradually heated to 50°C and maintained at this temperature overnight.[1]

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed by evaporation under reduced pressure.[1] The resulting residue is mixed with ethyl acetate and purified by filtration through a 6-gram column of basic alumina.[1] The filtrate is then concentrated under reduced pressure to yield this compound.[1] This method has a reported yield of 89%.[1]

Applications

This compound is primarily utilized as a versatile building block in organic synthesis.[2][5] Its utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations. It serves as a precursor for the synthesis of more complex molecules, making it a valuable intermediate in the development of new compounds in the pharmaceutical and chemical industries. It is considered a useful research chemical.[1]

References

- 1. This compound | 2178-24-7 [chemicalbook.com]

- 2. 2178-24-7---Ethyl 2-(2-bromophenyl)acetate, CasNo.2178-24-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. This compound | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-bromophenylacetate, 98% | Fisher Scientific [fishersci.ca]

- 5. 2178-24-7|Ethyl (2-bromophenyl)acetate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data for Ethyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(2-bromophenyl)acetate. Due to the limited availability of experimentally verified and assigned public data, this guide presents a combination of predicted spectral data based on established principles and analogous compounds, alongside a detailed experimental protocol for acquiring such data.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.60 | Doublet | 1H | ~7.8 | Ar-H |

| ~7.35 | Triplet | 1H | ~7.5 | Ar-H |

| ~7.25 | Doublet | 1H | ~7.8 | Ar-H |

| ~7.15 | Triplet | 1H | ~7.5 | Ar-H |

| 4.18 | Quartet | 2H | 7.1 | -OCH₂CH₃ |

| 3.85 | Singlet | 2H | - | -CH₂-Ar |

| 1.25 | Triplet | 3H | 7.1 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C=O |

| ~135.0 | Ar-C (quaternary) |

| ~133.0 | Ar-CH |

| ~131.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~127.5 | Ar-CH |

| ~124.0 | Ar-C-Br (quaternary) |

| ~61.5 | -OCH₂CH₃ |

| ~40.0 | -CH₂-Ar |

| ~14.0 | -OCH₂CH₃ |

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample like this compound.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.

-

Solvent : Chloroform-d (CDCl₃) is a suitable solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Procedure :

-

Weigh the sample accurately and place it in a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Spectrometer and Parameters

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

-

Data Processing

-

Fourier Transformation : Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Calibration : Calibrate the chemical shift axis by setting the TMS peak to 0 ppm for both ¹H and ¹³C spectra.

-

Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking : Identify and list the chemical shifts of all significant peaks in both spectra.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR spectral analysis.

Physical and chemical properties of Ethyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(2-bromophenyl)acetate, a valuable intermediate in organic synthesis and drug discovery. The document details experimental protocols for its synthesis and characterization, presents key data in a structured format, and illustrates relevant chemical processes through diagrams.

Physical and Chemical Properties

This compound is a halogenated aromatic ester. Its physical and chemical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 243.10 g/mol | [1][2][3][4][5] |

| CAS Number | 2178-24-7 | [1][2][3] |

| Melting Point | 35-38 °C | [2][5] |

| Boiling Point | 114 °C at 4 Torr | [2] |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [2] |

| Appearance | Colorless to off-white solid below 35°C, liquid above 36°C | [2] |

| Solubility | Soluble in common organic solvents like ethanol and ethyl acetate. | General chemical knowledge |

| InChI Key | MZQXAVZPEZUJIJ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CC1=CC=CC=C1Br | [1] |

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both an ester and an aryl halide.

-

Ester Group Reactivity : The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 2-bromophenylacetic acid and ethanol. The mechanism for acid-catalyzed hydrolysis is the reverse of Fischer esterification.

-

Aryl Halide Reactivity : The bromine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for forming carbon-carbon bonds in the synthesis of more complex molecules.

-

Stability : The compound is stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

3.1. Synthesis of this compound

Two common methods for the synthesis of this compound are the Fischer esterification of 2-bromophenylacetic acid and the reaction of 2-bromophenylacetic acid with thionyl chloride followed by the addition of ethanol.

Method 1: Fischer Esterification

This method involves the acid-catalyzed esterification of 2-bromophenylacetic acid with ethanol.

-

Materials :

-

2-Bromophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenylacetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Method 2: Using Thionyl Chloride [2]

This method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with ethanol.

-

Materials :

-

o-Bromophenylacetic acid

-

Thionyl chloride

-

Ethanol

-

Ethyl acetate

-

Basic alumina

-

-

Procedure :[2]

-

Dissolve 3 g (13.8 mmol) of o-bromophenylacetic acid in 10 mL of ethanol and cool the solution to 0°C.[2]

-

Under stirring, slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise.[2]

-

After the addition is complete, gradually heat the reaction mixture to 50°C and maintain this temperature overnight.[2]

-

Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[2]

-

Mix the residue with ethyl acetate and filter it through a 6 g column of basic alumina.[2]

-

Evaporate the filtrate under reduced pressure to obtain Ethyl (2-bromophenyl)acetate.[2]

-

3.2. Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy :

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Expected Signals : A triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the benzylic methylene protons, and a multiplet for the aromatic protons.

-

-

¹³C NMR Spectroscopy :

-

Acquire the proton-decoupled spectrum on the same instrument.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected Signals : Signals for the methyl and methylene carbons of the ethyl group, the benzylic methylene carbon, the carbonyl carbon of the ester, and the aromatic carbons.

-

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation : The spectrum can be recorded on a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition :

-

Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks : A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group, C-O stretching bands, C-H stretching bands for the aromatic and aliphatic protons, and aromatic C=C stretching bands.

-

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Expected Fragments : The molecular ion peak (M⁺) should be observable, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Common fragment ions may result from the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or other characteristic fragmentations.

-

Mandatory Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

4.2. Fischer Esterification Mechanism

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

Caption: The reaction mechanism for the Fischer esterification of 2-bromophenylacetic acid.

References

IUPAC name and synonyms for Ethyl 2-(2-bromophenyl)acetate

An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate

Chemical Identity and Synonyms

IUPAC Name: this compound[1]

Synonyms:

-

Ethyl (2-Bromophenyl)acetate[1]

-

Benzeneacetic acid, 2-bromo-, ethyl ester[1]

-

(2-Bromo-phenyl)-acetic acid ethyl ester[1]

-

ethyl o-bromophenylacetate[1]

-

Ethyl 2-bromo-phenylacetate[1]

-

CAS No: 2178-24-7[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 2178-24-7 | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥97% | [3] |

| InChIKey | MZQXAVZPEZUJIJ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CC1=CC=CC=C1Br | [1] |

| Vapor Phase IR | Available | [1][4] |

| ¹H NMR | Data available | [5] |

| ¹³C NMR | Data available | [5] |

| Mass Spectrometry | Data available | [6][7] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromophenylacetic acid.

Materials:

-

2-bromophenylacetic acid

-

Ethanol

-

Thionyl chloride

-

Ethyl acetate

-

Basic alumina

Procedure:

-

Dissolve 3 g (13.8 mmol) of 2-bromophenylacetic acid in 10 mL of ethanol in a suitable flask.[8]

-

Cool the solution to 0°C in an ice bath.[8]

-

With stirring, slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise to the cooled solution.[8]

-

After the addition is complete, gradually heat the reaction mixture to 50°C and maintain this temperature overnight.[8]

-

Once the reaction is complete, cool the mixture to room temperature.[8]

-

Evaporate the solvent under reduced pressure.[8]

-

Mix the residue with ethyl acetate and filter it through a column of basic alumina.[8]

-

Evaporate the filtrate under reduced pressure to yield this compound.[8]

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable intermediate for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).[9]

-

Evacuate and backfill the vessel with an inert gas three times.[9]

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[9]

-

Stir the reaction mixture vigorously at 100°C.[9]

-

Monitor the reaction progress by TLC or LC-MS, typically complete within 12-24 hours.[9]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[9]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[9]

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2178-24-7|Ethyl (2-bromophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 7. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 8. This compound | 2178-24-7 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Key safety and hazard information for handling Ethyl 2-(2-bromophenyl)acetate

Introduction: Ethyl 2-(2-bromophenyl)acetate is a chemical intermediate used in laboratory settings for research and development, particularly in the synthesis of more complex molecules for drug discovery.[1][2] Due to its hazardous nature, a thorough understanding of its safety profile and proper handling procedures is critical for the protection of researchers, scientists, and other laboratory personnel.

This guide provides comprehensive safety and hazard information, drawing from multiple safety data sheets (SDS) and chemical databases. It is important to note that classifications may vary slightly between suppliers; therefore, users should always consult the specific SDS provided with their product. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach and strict adherence to established safety protocols.[1][3]

Chemical Identification and Physical Properties

Proper identification is the first step in managing chemical safety. The physical and chemical properties of a substance are crucial for understanding its behavior under various laboratory conditions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2178-24-7 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][4][5] |

| Molecular Weight | 243.10 g/mol | [1][4] |

| Synonyms | Ethyl (2-bromophenyl)acetate | [6][7] |

| IUPAC Name | this compound |[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid or Powder | [3][8] |

| Boiling Point | 89 - 92 °C @ 1.2 hPa | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Solubility | Low water solubility is likely | [5] |

| Vapor Pressure | No data available | [3] |

| Density | No data available |

| pH | No data available |[3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Some sources classify it as corrosive, causing severe skin burns and eye damage, while others classify it as a serious irritant.[3][4][5] This guide adopts the more conservative "corrosive" classification for establishing safety protocols.

Table 3: GHS Hazard Classification

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [3][9] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2][3][4][5][9] |

| Precautionary Statements | Prevention: P260, P261, P264, P271, P280Response: P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P362+P364Storage: P403+P233, P405Disposal: P501 |[2][3][5][10] |

Toxicological Profile

The toxicological data for this compound is limited, which necessitates handling it as a substance with unknown long-term effects.[1][3] The primary known health effects are related to its corrosive or irritant properties upon direct contact.

Table 4: Summary of Toxicological Data

| Effect | Description | Source |

|---|---|---|

| Acute Toxicity | No toxicological data is available for this product. | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. Strong corrosive effect on skin and mucous membranes. | [2][3][4] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [2][3][4] |

| Respiratory Sensitization | No data available. | [2] |

| Germ Cell Mutagenicity | No data available. | [2] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [1] |

| Reproductive Toxicity | No data available. | [1] |

| STOT - Single Exposure | May cause respiratory irritation. | [1][3][4][5] |

| STOT - Repeated Exposure | No data available. | [1][3] |

| Aspiration Hazard | No data available. |[1][3] |

Experimental Protocols for Safe Handling

Adherence to detailed protocols is essential for mitigating the risks associated with this compound.

A systematic approach to safety should be implemented before any work begins. This involves gathering information, assessing risks, and implementing appropriate control measures.

This protocol outlines the minimum requirements for safely handling this compound in a laboratory setting.

-

Engineering Controls : All work involving this chemical must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors, mists, or dust.[3][8][10] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][10]

-

Administrative Controls :

-

Minimize the quantity of the chemical used to the smallest amount necessary for the experiment.[11]

-

Avoid working alone when handling this substance.[12]

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.[13][14]

-

Wash hands thoroughly after handling, even if gloves were worn.[15]

-

-

Personal Protective Equipment (PPE) : The selection of PPE is critical and should be based on the specific tasks being performed.[13][16]

References

- 1. capotchem.cn [capotchem.cn]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 2178-24-7 [chemicalbook.com]

- 8. aobchem.com [aobchem.com]

- 9. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 12. editverse.com [editverse.com]

- 13. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 14. youthfilter.com [youthfilter.com]

- 15. echemi.com [echemi.com]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(2-bromophenyl)acetate, a key chemical intermediate. The document details commercial sourcing, synthesis protocols, analytical methodologies, and its application as a building block in the synthesis of pharmacologically active molecules.

Commercial Sourcing and Purchasing

This compound is readily available from a variety of commercial suppliers. Researchers can procure this compound in various purities and quantities to suit their specific research and development needs. Below is a summary of representative commercial suppliers and their typical product offerings.

| Supplier | Purity | Quantity | CAS Number | Molecular Formula |

| Sigma-Aldrich | 97% | 25g, 100g | 2882-19-1 | C₁₀H₁₁BrO₂ |

| Thermo Scientific Chemicals | 98% | 1g, 5g | 2178-24-7 | C₁₀H₁₁BrO₂ |

| Sunway Pharm Ltd | 97% | 1g, 5g, 10g, 25g | 2178-24-7 | C₁₀H₁₁BrO₂ |

| BLD Pharm | Inquire | Inquire | 2178-24-7 | C₁₀H₁₁BrO₂ |

| Caming Pharmaceutical Ltd | 98% | Inquire | 2178-24-7 | C₁₀H₁₁BrO₂ |

| ChemScene | Inquire | Inquire | 2178-24-7 | C₁₀H₁₁BrO₂ |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-bromophenylacetic acid with ethanol in the presence of an acid catalyst.

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example of a Fischer esterification for the synthesis of this compound.

Materials:

-

2-Bromophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenylacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Method | Purpose | Key Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the ester and the aromatic ring, and the ethyl group protons. ¹³C NMR will show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl group. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (243.10 g/mol ), along with characteristic isotopic patterns due to the presence of bromine. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under appropriate chromatographic conditions indicates high purity. Retention time is characteristic of the compound. |

| Gas Chromatography (GC) | Purity assessment and analysis of volatile impurities. | Similar to HPLC, a single major peak is indicative of high purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the ester group (around 1735 cm⁻¹). |

Application in Drug Development: Synthesis of Lornoxicam

This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. A notable example is the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). While various synthetic routes to Lornoxicam exist, intermediates structurally related to this compound are employed in its multi-step synthesis.

Lornoxicam's Mechanism of Action: COX-1/COX-2 Inhibition Pathway

Lornoxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Caption: Mechanism of action of Lornoxicam via inhibition of COX-1 and COX-2.

This in-depth guide provides a foundational understanding of this compound for professionals in research and drug development. The information presented on its sourcing, synthesis, analysis, and application as a synthetic precursor highlights its significance in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-bromophenyl)acetate, a valuable research chemical and building block in organic synthesis. This document details the historical context of its synthesis, focusing on the prevalent methodologies, and presents detailed experimental protocols. Quantitative data from key experiments are summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the chemical transformations.

Discovery and Historical Context

The synthesis of this compound is fundamentally linked to the availability of its precursor, 2-bromophenylacetic acid. The primary and most historically significant method for the preparation of this compound is the Fischer esterification of 2-bromophenylacetic acid with ethanol. This classic acid-catalyzed esterification reaction has been a cornerstone of organic synthesis for over a century.

Variations of this method have been developed to improve yield and reaction conditions. One common approach involves the use of a dehydrating agent or a catalyst to drive the equilibrium towards the product. For instance, the use of thionyl chloride or concentrated sulfuric acid as a catalyst is frequently documented.[1][2] These methods represent the most established and widely practiced routes for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility and optimization. The following section outlines a well-documented experimental protocol.

Method 1: Esterification using Thionyl Chloride

This method employs thionyl chloride to facilitate the esterification of 2-bromophenylacetic acid with ethanol.

-

Materials:

-

2-bromophenylacetic acid

-

Ethanol

-

Thionyl chloride

-

Ethyl acetate

-

Basic alumina

-

-

Procedure:

-

Dissolve 3 g (13.8 mmol) of 2-bromophenylacetic acid in 10 mL of ethanol and cool the solution to 0°C.[1]

-

Slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise to the stirred solution.[1]

-

After the addition is complete, gradually heat the reaction mixture to 50°C and maintain this temperature overnight.[1]

-

Upon completion of the reaction, cool the mixture to room temperature.[1]

-

Evaporate the solvent under reduced pressure.[1]

-

Mix the residue with ethyl acetate and filter it through a 6 g column of basic alumina.[1]

-

Finally, evaporate the filtrate under reduced pressure to obtain this compound.[1]

-

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Reference |

| Starting Material | 2-bromophenylacetic acid | [1] |

| Reagents | Ethanol, Thionyl chloride | [1] |

| Yield | 89% | [1] |

| Product | This compound | [1] |

Reaction Pathway Visualization

The synthesis of this compound via the thionyl chloride-mediated esterification of 2-bromophenylacetic acid can be visualized as a two-step process. First, 2-bromophenylacetic acid reacts with thionyl chloride to form an acyl chloride intermediate. This highly reactive intermediate then readily reacts with ethanol to produce the final ester product, this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for the successful Suzuki-Miyaura cross-coupling of Ethyl 2-(2-bromophenyl)acetate with various arylboronic acids. This reaction is a valuable tool for the synthesis of 2-aryl-substituted phenylacetate derivatives, which are important intermediates in the development of pharmaceuticals and other functional materials. The ortho-substitution on the aryl bromide introduces steric hindrance, which necessitates careful optimization of reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of this compound is of particular interest as it provides access to a range of ethyl 2-(biphenyl-2-yl)acetate derivatives. However, the steric bulk introduced by the ortho-acetate group can pose challenges, often requiring specialized catalyst systems to achieve high yields. This document outlines recommended starting conditions and optimization strategies for this transformation.

Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Key Experimental Parameters and Data Summary

The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of the sterically hindered this compound. Below is a summary of commonly employed conditions for similar sterically hindered aryl bromides, which can serve as a starting point for optimization.

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability. Pd₂(dba)₃ is a common Pd(0) source. |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands are highly effective for sterically hindered substrates.[1] NHCs have also shown high efficiency.[2] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective in these couplings. |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. |

| Catalyst Loading | 0.5 - 5 mol % | Lower catalyst loadings are desirable but may require longer reaction times or higher temperatures. For challenging substrates, a higher loading may be necessary initially.[2] |

| Reaction Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound. Optimization of stoichiometry, catalyst loading, temperature, and reaction time is recommended for each specific arylboronic acid.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol %)

-

SPhos (0.04 mmol, 4 mol %)

-

Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Anhydrous, degassed toluene or dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using an N-Heterocyclic Carbene (NHC) Ligand

For particularly challenging or sterically demanding arylboronic acids, an NHC-based catalyst system may provide better results.[2]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd-NHC precatalyst (e.g., PEPPSI™-IPr) (0.01 - 0.05 mmol, 1 - 5 mol %)

-

Potassium tert-butoxide (t-BuOK) (3.0 mmol, 3.0 equiv)

-

Anhydrous, degassed dioxane (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, add the Pd-NHC precatalyst and t-BuOK to an oven-dried reaction vessel.

-

Add this compound and the arylboronic acid.

-

Add anhydrous, degassed dioxane.

-

Seal the vessel and stir the mixture at 80-110 °C.

-

Monitor the reaction progress by GC or LC-MS.

-

Follow steps 6-10 from Protocol 1 for workup and purification.

Visualizing the Catalytic Cycle and Workflow

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for setting up and performing the Suzuki coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting and Key Considerations

-

Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., a more electron-rich Buchwald ligand or an NHC), or a stronger base (e.g., Cs₂CO₃ or t-BuOK). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using a higher equivalent of the boronic acid or a less aqueous workup can sometimes mitigate this issue. Homocoupling of the boronic acid can occur in the presence of oxygen; ensure proper degassing of the solvent.

-

Purification: The polarity of the desired product will vary depending on the nature of the coupled aryl group. A gradient elution in column chromatography (e.g., ethyl acetate in hexanes) is typically effective for purification.

By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling of this compound can be a high-yielding and reliable method for the synthesis of valuable biphenyl derivatives.

References

- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-(2-bromophenyl)acetate. This versatile building block is a valuable precursor in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing a comprehensive guide for researchers in the field.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a particularly useful substrate for these reactions due to the presence of a reactive aryl bromide and an ester moiety, which can be further manipulated. The ortho-substitution pattern allows for the synthesis of sterically hindered biaryl compounds and other complex architectures of interest in medicinal chemistry.

General Considerations

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents and inert atmosphere conditions (Argon or Nitrogen) are typically required for these reactions to minimize side reactions and catalyst deactivation.

Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for reaction success. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.

Base Selection: The base plays a critical role in the catalytic cycle, often participating in the transmetalation or deprotonation steps. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa) depends on the specific reaction and the nature of the coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound. For this compound, this reaction can be used to synthesize a variety of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Degassed water

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 12-24 | High |

| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | Moderate to High |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | High |

Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific coupling partners.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups to the phenyl ring of this compound.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (5 mL) to dissolve the solids.

-

Add styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Heck Reaction

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 110 | 16 | Good |

| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 12 | Moderate to Good |

| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | NMP | 100 | 24 | Good |

Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific alkenes.

Experimental Workflow for the Heck Reaction

Caption: A typical experimental workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is valuable for synthesizing aryl alkynes from this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and triethylamine (2 mL).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling

| Entry | Palladium Catalyst (mol%) | Copper Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | THF | RT | 6 | High |

| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 8 | Good |

| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | DMF | 80 | 12 | Moderate to Good |

Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific alkynes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method allows for the synthesis of various N-aryl derivatives from this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial.

-

Add anhydrous toluene (5 mL).

-

Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

-

Seal the vial and heat the mixture to 100 °C with stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | Xantphos (2.4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | High |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | High |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | 20 | Good |

Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific amines.

Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components for a successful Buchwald-Hartwig amination.

Conclusion

The protocols and data presented herein provide a comprehensive starting point for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. The versatility of this substrate, combined with the power of modern cross-coupling chemistry, opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates to achieve maximum yields.

References

The Versatility of Ethyl 2-(2-bromophenyl)acetate in the Synthesis of Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – December 29, 2025 – Ethyl 2-(2-bromophenyl)acetate has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive bromine atom and an ester functionality on a phenylacetic acid core, enable its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This has led to the development of efficient synthetic routes to biologically relevant scaffolds such as oxindoles, quinolones, and benzodiazepines, which are of significant interest to researchers in medicinal chemistry and drug development.

The strategic placement of the bromine atom ortho to the acetate side chain makes this compound an ideal precursor for intramolecular cyclization reactions. Palladium-catalyzed processes, such as the Heck reaction, and copper-catalyzed methods, including the Ullmann condensation, have been successfully employed to construct five- and seven-membered heterocyclic rings. These methodologies offer a high degree of control over the final molecular architecture and allow for the introduction of various substituents, providing access to a wide range of functionally diverse molecules.

This application note provides an overview of the key synthetic applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.

Key Synthetic Applications

The primary application of this compound in heterocyclic synthesis revolves around its conversion to N-substituted 2-(2-bromophenyl)acetamides, which then serve as precursors for intramolecular cyclization reactions.

Synthesis of Oxindoles via Palladium-Catalyzed Intramolecular Heck Reaction

One of the most well-established applications is the synthesis of 3-substituted oxindoles. This is typically achieved through a palladium-catalyzed intramolecular Heck reaction of an N-substituted-2-(2-bromophenyl)acetamide. The reaction proceeds via an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular carbopalladation onto a tethered alkene or other unsaturated moiety, and subsequent β-hydride elimination to afford the oxindole product. This methodology has been shown to be highly efficient for the synthesis of a variety of 3-substituted and 3,3-disubstituted oxindoles.

Synthesis of Quinolones and Benzodiazepines

This compound also serves as a key starting material for the synthesis of other important heterocyclic systems. Through multi-step sequences involving amidation followed by cyclization strategies, quinolone and benzodiazepine cores can be constructed. For instance, reaction with appropriate nitrogen-containing building blocks can lead to the formation of dihydroquinolones and benzodiazepinediones, which are valuable pharmacophores.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of oxindoles from derivatives of this compound.

Table 1: Palladium-Catalyzed Synthesis of 3-Substituted Oxindoles

| Entry | N-Substituent | Alkene/Alkyne Moiety | Product | Yield (%) |

| 1 | Methyl | N-allyl | 1-Allyl-3-methyleneindolin-2-one | 85 |

| 2 | Benzyl | N-cinnamyl | 1-Benzyl-3-styrylindolin-2-one | 78 |

| 3 | Phenyl | N-allyl | 1-Phenyl-3-methyleneindolin-2-one | 82 |

| 4 | Tosyl | N-propargyl | 1-Tosyl-3-methyleneindolin-2-one | 75 |

Table 2: Spectroscopic Data for Selected Oxindole Products

| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Allyl-3-methyleneindolin-2-one | 7.25-7.05 (m, 4H), 5.90 (m, 1H), 5.30-5.20 (m, 2H), 4.95 (d, 1H), 4.65 (d, 1H), 4.30 (d, 2H) | 175.2, 142.5, 131.8, 128.5, 125.0, 122.8, 122.5, 117.5, 109.0, 98.5, 42.5 |

| 1-Benzyl-3-styrylindolin-2-one | 7.40-7.10 (m, 10H), 6.90 (d, 1H), 6.80 (d, 1H), 6.70 (t, 1H), 5.00 (s, 2H) | 175.0, 143.0, 136.5, 135.0, 130.0, 129.0, 128.8, 128.5, 127.8, 127.5, 125.5, 123.0, 122.8, 109.5, 44.0 |

Experimental Protocols

Protocol 1: Synthesis of N-Allyl-2-(2-bromophenyl)acetamide

To a solution of this compound (1.0 eq) in a suitable solvent such as THF, is added allylamine (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-allyl-2-(2-bromophenyl)acetamide.

Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of 1-Allyl-3-methyleneindolin-2-one

A mixture of N-allyl-2-(2-bromophenyl)acetamide (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and a base such as Et₃N (2.0 eq) in an anhydrous solvent like DMF is heated at 100 °C under an inert atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired oxindole.

Visualizations

Experimental Workflow: From Starting Material to Oxindole

Caption: General experimental workflow for the synthesis of 1-allyl-3-methyleneindolin-2-one.

Signaling Pathway: Mechanism of the Intramolecular Heck Reaction

Caption: Catalytic cycle of the intramolecular Heck reaction for oxindole synthesis.

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of a variety of heterocyclic compounds. The palladium-catalyzed intramolecular Heck reaction provides a robust and versatile method for the construction of oxindole scaffolds. Further exploration of this starting material in other cyclization strategies is expected to yield novel and efficient routes to other important heterocyclic systems, thereby expanding its utility in the fields of medicinal chemistry and materials science. Researchers and drug development professionals are encouraged to explore the potential of this versatile building block in their synthetic endeavors.

Application Notes: Ethyl 2-(2-bromophenyl)acetate as a Versatile Building Block in the Synthesis of PI3Kβ Inhibitors

Introduction

Ethyl 2-(2-bromophenyl)acetate is a valuable bifunctional building block for the synthesis of complex heterocyclic molecules of medicinal importance. Its structure incorporates a reactive ester functionality and an aryl bromide, providing two key points for molecular elaboration. The ester allows for the construction of various carbon-carbon and carbon-heteroatom bonds, while the bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse substituents. This application note will focus on the utility of this compound in the synthesis of potent and selective kinase inhibitors, specifically highlighting its role in the preparation of the clinical candidate GSK2636771, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).

Therapeutic Relevance of PI3Kβ Inhibition